molecular formula C17H17FN6O B6452647 3-(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrazine-2-carbonitrile CAS No. 2549044-03-1

3-(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrazine-2-carbonitrile

Cat. No.: B6452647
CAS No.: 2549044-03-1
M. Wt: 340.4 g/mol
InChI Key: JHJYRDAAVOQMPL-UHFFFAOYSA-N
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Description

This compound, a long and complex name notwithstanding, represents an intriguing molecule in modern chemistry It comprises multiple functional groups, including a pyrazine ring, a fluorinated pyrimidine, and an octahydrocyclopenta[c]pyrrol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrazine-2-carbonitrile involves multi-step synthesis:

  • Formation of Octahydrocyclopenta[c]pyrrole Intermediate: : Starting from simple cyclopentane derivatives, the octahydrocyclopenta[c]pyrrole scaffold is constructed through a series of hydrogenation and cyclization reactions.

  • Attachment of the Fluoropyrimidine Unit: : This involves nucleophilic substitution where a nucleophilic precursor is reacted with 5-fluoropyrimidine.

  • Construction of the Pyrazine-2-carbonitrile Moiety: : The pyrazine ring is built through condensation reactions involving appropriate precursors such as diaminomaleonitrile or its equivalents.

Industrial Production Methods

Industrial-scale synthesis would follow similar routes but optimized for yield and cost-effectiveness. This often involves the use of robust catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the pyrazine ring or the fluoropyrimidine moiety, potentially leading to various oxidized derivatives.

  • Reduction: : Selective reduction can modify the nitrogen-containing rings, although this would require highly specific conditions to avoid full hydrogenation.

  • Substitution: : Electrophilic and nucleophilic substitutions can occur, particularly on the fluoropyrimidine ring, where the fluorine atom can be replaced by other groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

  • Substitution Reagents: : Nucleophiles like amines, thiols, or alkyl halides in appropriate solvents and conditions.

Major Products

The major products depend on the reactions:

  • Oxidation: : Could yield pyrazine-N-oxide derivatives.

  • Reduction: : Possible formation of saturated nitrogen-containing rings.

  • Substitution: : Various substituted fluoropyrimidines.

Scientific Research Applications

Chemistry

Used as an intermediate in organic synthesis due to its reactive functional groups.

Biology

Potential to act as a building block for bioactive molecules, potentially exhibiting properties like antimicrobial or anticancer activity.

Medicine

The pharmacophore elements suggest it could be part of drug design programs targeting specific enzymes or receptors, notably those involving kinase inhibitors or similar.

Industry

Utilized in the synthesis of specialty chemicals, such as advanced materials or agrochemicals.

Mechanism of Action

Given its structure, the compound likely interacts with molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. The fluoropyrimidine unit is known for its bioactivity, potentially disrupting DNA synthesis in microorganisms or acting on specific enzymes. The cyclopenta[c]pyrrole and pyrazine units provide structural rigidity and additional interaction sites.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3a-{[(5-chloropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrazine-2-carbonitrile

  • 3-(3a-{[(5-bromopyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrazine-2-carbonitrile

Uniqueness

  • Fluorine's Unique Effects: : The presence of fluorine imparts unique metabolic stability and bioactivity compared to chlorine or bromine analogs.

  • Bioactivity Profile: : Its potential as a bioactive molecule in medicinal chemistry highlights its uniqueness compared to other halogenated derivatives.

Properties

IUPAC Name

3-[3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O/c18-13-7-22-16(23-8-13)25-11-17-3-1-2-12(17)9-24(10-17)15-14(6-19)20-4-5-21-15/h4-5,7-8,12H,1-3,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJYRDAAVOQMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2(C1)COC3=NC=C(C=N3)F)C4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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